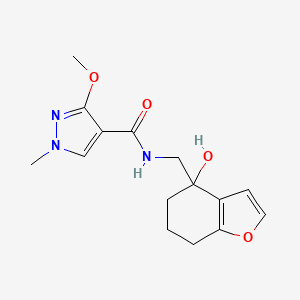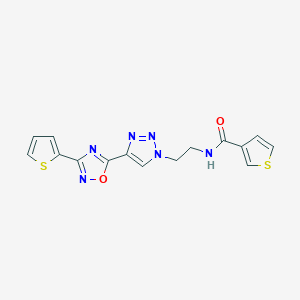
N-(2-(4-(3-(thiophène-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)éthyl)thiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide is a multifaceted compound that has piqued the interest of scientists due to its unique structural attributes
Applications De Recherche Scientifique
This compound finds applications in multiple fields:
Chemistry: : As a precursor or intermediate in synthesizing other complex molecules.
Biology: : Potential use as a probe in studying biological pathways.
Medicine: : Investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry: : Used in materials science, potentially in the development of organic electronic devices or as part of coordination complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide typically involves a multi-step process. This process might include the formation of intermediate compounds through cycloaddition reactions, condensation, and amide bond formation. For example, the synthesis could start with the formation of the 1,2,4-oxadiazole ring by cyclization of suitable precursors under controlled conditions. Following this, the triazole ring can be introduced via a Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry). The final thiophene ring is then incorporated through nucleophilic substitution or similar reactions.
Industrial Production Methods
While specific industrial production methods for this compound may vary, they generally scale up the laboratory procedures with considerations for efficiency and cost-effectiveness. Utilizing automated synthesis reactors and optimizing reaction conditions are common strategies to enhance yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions:
Oxidation: : The thiophene rings can be oxidized under specific conditions.
Reduction: : The oxadiazole moiety might be reduced under hydrogenation conditions.
Substitution: : Nucleophilic or electrophilic substitutions can modify the thiophene and triazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like mCPBA for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. Typical conditions involve carefully controlled temperatures, solvent choices (e.g., DMF, THF), and the use of catalysts where necessary.
Major Products
Depending on the reaction type, major products could include:
Oxidized thiophene derivatives.
Reduced oxadiazole and triazole derivatives.
Substituted thiophene and triazole compounds with various functional groups.
Mécanisme D'action
The mechanism by which N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide exerts its effects can vary based on its application. Generally, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating biological pathways. The thiophene and oxadiazole rings, for example, can contribute to binding affinity and specificity through π-π stacking interactions, hydrogen bonding, and hydrophobic effects.
Comparaison Avec Des Composés Similaires
N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide stands out due to its intricate combination of thiophene, oxadiazole, and triazole functionalities, which offer a unique blend of chemical reactivity and potential applications. Similar compounds include:
Thiophene derivatives: : Known for their conductivity and used in organic electronics.
Oxadiazole compounds: : Often explored for their antibacterial and antifungal properties.
Triazole derivatives: : Widely studied in medicinal chemistry for their pharmacological potential.
Each of these related compounds exhibits distinct features but doesn't match the combined attributes present in N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide.
This compound's multifunctional nature and diverse applicability make it a valuable candidate for ongoing research and development across various scientific disciplines.
Propriétés
IUPAC Name |
N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S2/c22-14(10-3-7-24-9-10)16-4-5-21-8-11(18-20-21)15-17-13(19-23-15)12-2-1-6-25-12/h1-3,6-9H,4-5H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIILEYZOXZCOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-Fluoropyrimidin-4-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2443781.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2443782.png)
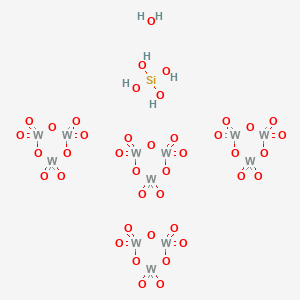
![4-((2-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2443784.png)

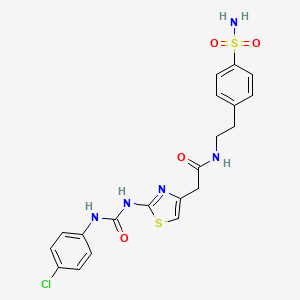
![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2443793.png)

![N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443796.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2443799.png)
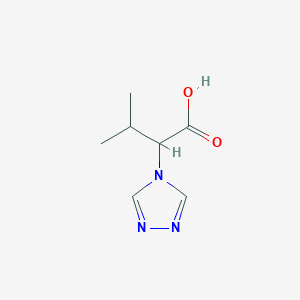
![1-(3-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2443803.png)
